1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine
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Overview
Description
1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine is a heterocyclic compound featuring a pyrrolidine ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine typically involves the reaction of pyrrolidine derivatives with pyrimidine precursors. One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine under acidic conditions, such as trifluoroacetic acid, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry practices . This approach allows for rapid and efficient synthesis, reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Amine derivatives with reduced imino groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antihypertensive and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it has been shown to bind to the podophyllotoxin pocket of gamma tubulin, exerting anticancer effects .
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrrolidine-pyrimidine structure and exhibit comparable biological activities.
6-Amino-4-(substituted amino)-1,2-dihydro-1-hydroxy-2-iminopyrimidines: These compounds are structurally related and have been studied for their antihypertensive properties.
Uniqueness: 1-Hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both hydroxy and imino groups, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable target for further research and development.
Properties
IUPAC Name |
1-hydroxy-6-imino-4-pyrrolidin-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-6-5-7(11-8(10)13(6)14)12-3-1-2-4-12/h5,9,14H,1-4H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHDBVYEGZPCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=N)N(C(=N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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